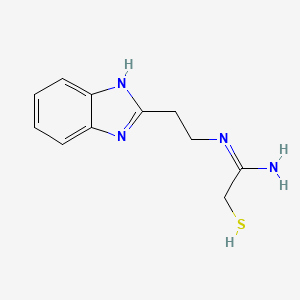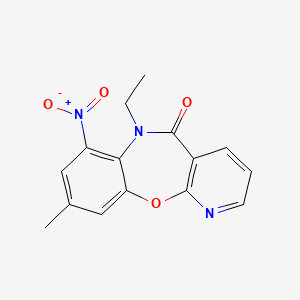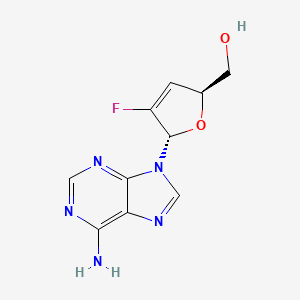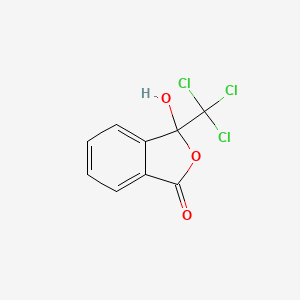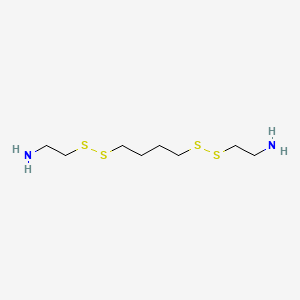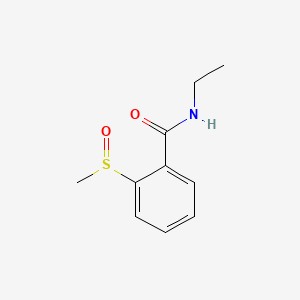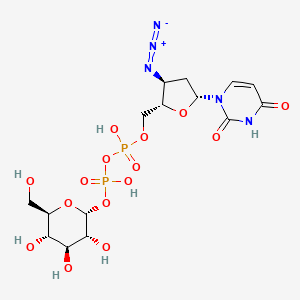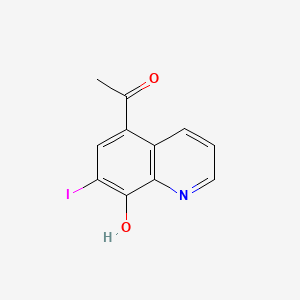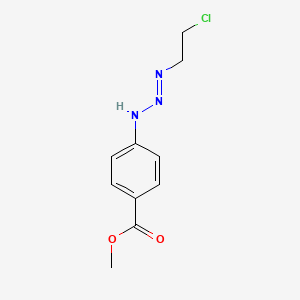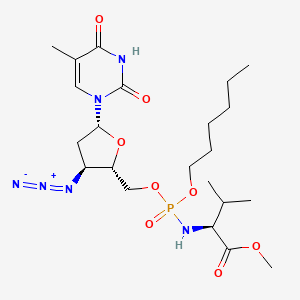
5'MeOValPO3(hexyl) AZT
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Methoxyvalerylphosphate(hexyl) azidothymidine, commonly referred to as 5’MeOValPO3(hexyl) AZT, is a derivative of azidothymidine (AZT), which is a nucleoside analog reverse-transcriptase inhibitor. AZT is primarily known for its use in the treatment of human immunodeficiency virus (HIV) infections. The modification of AZT with a methoxyvalerylphosphate and hexyl group aims to enhance its pharmacokinetic properties and efficacy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methoxyvalerylphosphate(hexyl) azidothymidine typically involves the following steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of AZT is protected using a suitable protecting group such as a p-methoxybenzoyl ester.
Introduction of the Methoxyvalerylphosphate Group: The protected AZT is then reacted with methoxyvalerylphosphate under appropriate conditions to introduce the methoxyvalerylphosphate group.
Hexylation: The hexyl group is introduced through a nucleophilic substitution reaction, typically using hexyl bromide or hexyl chloride in the presence of a base.
Deprotection: The protecting group is removed to yield the final product, 5’-Methoxyvalerylphosphate(hexyl) azidothymidine.
Industrial Production Methods
Industrial production of 5’-Methoxyvalerylphosphate(hexyl) azidothymidine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5’-Methoxyvalerylphosphate(hexyl) azidothymidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the azido group or other functional groups.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides (e.g., hexyl bromide) and bases (e.g., sodium hydroxide) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
5’-Methoxyvalerylphosphate(hexyl) azidothymidine has several scientific research applications:
Chemistry: It is used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: The compound is used in research on HIV and other retroviruses to understand the mechanisms of reverse transcriptase inhibition.
Medicine: It is investigated for its potential therapeutic applications in treating HIV and other viral infections.
Industry: The compound is used in the development of antiviral drugs and in the study of drug delivery systems.
作用機序
5’-Methoxyvalerylphosphate(hexyl) azidothymidine exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase. The compound is phosphorylated to its active triphosphate form in vivo, which is then incorporated into the viral DNA. The incorporation of the triphosphate form results in chain termination, preventing the synthesis of full-length viral DNA and thereby inhibiting viral replication .
類似化合物との比較
Similar Compounds
Azidothymidine (AZT): The parent compound, known for its use in HIV treatment.
3’-Azido-2’,3’-dideoxyguanosine (AZddG): Another nucleoside analog with similar antiviral properties.
3’-Azido-2’,3’-dideoxyadenosine (AZddA): A nucleoside analog used in antiviral research.
Uniqueness
5’-Methoxyvalerylphosphate(hexyl) azidothymidine is unique due to its enhanced pharmacokinetic properties, which may result in improved efficacy and reduced toxicity compared to its parent compound, AZT. The addition of the methoxyvalerylphosphate and hexyl groups aims to increase the compound’s stability and bioavailability .
特性
CAS番号 |
133201-21-5 |
|---|---|
分子式 |
C22H37N6O8P |
分子量 |
544.5 g/mol |
IUPAC名 |
methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hexoxyphosphoryl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C22H37N6O8P/c1-6-7-8-9-10-34-37(32,26-19(14(2)3)21(30)33-5)35-13-17-16(25-27-23)11-18(36-17)28-12-15(4)20(29)24-22(28)31/h12,14,16-19H,6-11,13H2,1-5H3,(H,26,32)(H,24,29,31)/t16-,17+,18+,19-,37?/m0/s1 |
InChIキー |
BUAHPDZFMFELFS-URGFSGEDSA-N |
異性体SMILES |
CCCCCCOP(=O)(N[C@@H](C(C)C)C(=O)OC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
正規SMILES |
CCCCCCOP(=O)(NC(C(C)C)C(=O)OC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


